Home > Products > Screening Compounds P87871 > H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 -

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

Catalog Number: EVT-10980943
CAS Number:
Molecular Formula: C40H51N5O5
Molecular Weight: 681.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is a synthetic peptide that belongs to the class of opioid receptor modulators. This compound is notable for its potential applications in pain management and its role in research related to opioid receptors. The compound is characterized by a unique structure that includes a combination of amino acids and specific stereochemistry, which contributes to its biological activity.

Source and Classification

The compound is classified under peptides and is particularly relevant in the fields of medicinal chemistry and pharmacology. It has been studied for its interactions with delta opioid receptors, which are critical in modulating pain and other physiological responses. The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and structure of the peptide.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 primarily employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid resin support. Key steps in the synthesis include:

  • Attachment of the First Amino Acid: The initial amino acid is covalently attached to a solid resin.
  • Sequential Addition: Protected amino acids are added one at a time. Each coupling reaction typically uses reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  • Deprotection: After the peptide chain is assembled, it is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) mixed with water and scavengers to remove protecting groups.

This method ensures high purity and yield of the final product, making it suitable for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular formula for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is C40H51N5O5. The compound features a complex structure that includes:

  • Amino Acids: The sequence includes Dmt (N,N-dimethyltryptamine), Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), beta-MeCha (beta-methylcyclohexylalanine), and Phe (phenylalanine).
  • Stereochemistry: The presence of specific stereocenters at positions 2 and 3 contributes to the compound's biological activity.

The structural characteristics play a crucial role in its interaction with opioid receptors, influencing binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 can undergo various chemical reactions:

  • Oxidation: Can be performed using reagents like hydrogen peroxide or potassium permanganate, leading to oxidized derivatives with modified functional groups.
  • Reduction: Reduction can be executed using sodium borohydride, which alters specific functional groups within the peptide.
  • Substitution: Nucleophilic substitution reactions can occur at specific positions on the peptide chain when reacted with nucleophiles such as amines or thiols in the presence of bases like triethylamine.

These reactions are essential for modifying the compound for various research applications.

Mechanism of Action

Process and Data

The mechanism of action for H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 involves binding to delta opioid receptors. Upon binding, the compound inhibits neurotransmitter release, leading to analgesic effects. The primary pathways affected include:

  • Inhibition of Adenylate Cyclase Activity: This results in decreased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various signaling pathways involved in pain perception.
  • Receptor Interaction: The binding affinity to delta opioid receptors suggests potential applications in developing analgesics with reduced side effects compared to traditional opioids.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 exhibits several significant physical and chemical properties:

  • Molecular Weight: Approximately 651.93 g/mol.
  • Solubility: Typically soluble in polar solvents such as water or dimethyl sulfoxide (DMSO).
  • Stability: The compound's stability depends on storage conditions; it should be kept away from light and moisture to prevent degradation.

These properties are essential for its handling in laboratory settings.

Applications

Scientific Uses

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 has several applications in scientific research:

  • Chemistry: Utilized as a model compound for studying peptide synthesis techniques and structure-activity relationships.
  • Biology: Investigated for its role in modulating opioid receptors, contributing to understanding pain mechanisms.
  • Medicine: Explored as a potential therapeutic agent for pain management with reduced risks associated with traditional opioids.
  • Industry: Used in developing new analgesics and opioid receptor modulators aimed at improving patient outcomes .

This compound represents a significant advancement in opioid research, providing insights into designing safer analgesics.

Introduction: Delta Opioid Receptor Ligands as Therapeutic Targets

Rationale for Selective Delta Opioid Receptor Antagonism in Pain Management

The role of delta opioid receptors in pain modulation is complex and context-dependent, involving both inhibitory and facilitatory actions. While delta opioid receptor agonists demonstrate analgesic efficacy, particularly in models of chronic inflammatory and neuropathic pain [1] [2] [4], there is a growing body of evidence supporting the therapeutic potential of delta opioid receptor antagonists or mixed-action ligands. This rationale stems from several key observations:

  • Modulation of Mu Opioid Receptor Effects: Delta opioid receptor antagonists can potentiate the analgesic effects of mu opioid receptor agonists like morphine. This synergistic interaction allows for achieving effective pain relief with lower doses of the mu opioid receptor agonist, potentially reducing its associated side effects [1].
  • Prevention/Reversal of Opioid Tolerance: Chronic mu opioid receptor agonist administration leads to tolerance, a major clinical limitation. Delta opioid receptor antagonists have been shown to prevent or reverse the development of tolerance to mu opioid receptor-mediated analgesia [1] [3].
  • Inhibition of Pronociceptive Systems: Under certain chronic pain conditions, delta opioid receptor systems can undergo adaptive changes that promote pain sensitization. In these states, delta opioid receptor antagonists may exert direct analgesic effects by inhibiting these pronociceptive pathways [1] [5].
  • Biased Signaling Exploitation: Delta opioid receptor ligands can differentially activate G-protein signaling versus β-arrestin recruitment pathways. β-arrestin recruitment is linked to certain side effects like convulsions (observed with agonists like SNC80) and potentially gastrointestinal inhibition [8]. Developing ligands that antagonize detrimental pathways (like β-arrestin recruitment) while preserving beneficial G-protein signaling or acting as functional antagonists offers a refined therapeutic strategy.

Therefore, ligands capable of selectively blocking or modulating specific delta opioid receptor signaling pathways represent valuable pharmacological tools and potential therapeutics, particularly as adjuvants to mu opioid receptor agonists or for specific chronic pain states involving delta opioid receptor-mediated pronociception.

Evolution of TIPP Peptide Analogs in Opioid Pharmacology

The development of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is deeply rooted in the exploration of the TIPP (H-Tyr-Tic-Phe-Phe-OH) peptide family. Discovered in the early 1990s, TIPP was identified as the first highly selective delta opioid receptor antagonist lacking significant activity at mu or kappa opioid receptors [3]. This discovery marked a pivotal moment in opioid pharmacology, providing a critical tool for dissecting delta opioid receptor functions in vitro and in vivo.

  • Initial Lead (TIPP & TIP): The tetrapeptide TIPP and its truncated tripeptide analog TIP (H-Tyr-Tic-Phe-OH) exhibited high delta opioid receptor affinity and selectivity but suffered from poor metabolic stability and limited central nervous system bioavailability due to their peptide nature and susceptibility to enzymatic degradation [3].
  • Enhanced Stability (Psi Modifications): A major breakthrough came with the introduction of a reduced peptide bond (psi, Ψ[CH₂NH]) between the Tic and Phe residues, creating pseudopeptides like TIPP[Ψ] (H-Tyr-TicΨ[CH₂NH]Phe-Phe-OH) and TICP[Ψ] (H-Tyr-TicΨ[CH₂NH]Cha-Phe-OH; Cha = cyclohexylalanine). This modification dramatically increased metabolic stability against peptidases while preserving or enhancing delta opioid receptor affinity and selectivity. These compounds became widely used research tools [3].
  • Pharmacological Switching (Agonists & Mixed Ligands): Structure-activity relationship studies revealed that subtle structural changes could radically alter the functional activity profile of TIPP-derived peptides. Notably, replacing the C-terminal Phe in TIP with specific arylalkyl amides (e.g., H-Tyr-Tic-NH-CH₂-Ph) converted these antagonists into potent and selective delta opioid receptor agonists [3]. Conversely, modifications like C-terminal amidation and specific residue substitutions led to ligands with mixed mu opioid receptor agonist / delta opioid receptor antagonist profiles (e.g., DIPP-NH₂[Ψ], H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂). This profile is highly desirable as mu opioid receptor agonism provides analgesia, while simultaneous delta opioid receptor antagonism is predicted to reduce tolerance development and dependence liability [3].
  • H-Dmt-Tic Scaffold: The incorporation of 2',6'-dimethyltyrosine (Dmt) in place of Tyr¹ proved particularly advantageous. Dmt-containing analogs consistently exhibited significantly enhanced potency and often improved metabolic stability compared to their Tyr¹ counterparts. The H-Dmt-Tic moiety became a privileged structural motif for developing potent delta opioid receptor ligands with diverse functionalities (antagonists, agonists, mixed MOP agonist/DOP antagonists) [3] [9].

Table 1: Evolution of Key TIPP-Derived Peptides and Their Opioid Receptor Activity Profiles

Peptide DesignationAmino Acid Sequence / StructurePrimary Pharmacological ProfileKey Advancement
TIPPH-Tyr-Tic-Phe-Phe-OHδOR AntagonistFirst highly selective δOR antagonist
TIPH-Tyr-Tic-Phe-OHδOR AntagonistMinimalist δOR antagonist pharmacophore
TIPP[Ψ]H-Tyr-TicΨ[CH₂NH]Phe-Phe-OHδOR AntagonistImproved metabolic stability (Psi bond)
TICP[Ψ]H-Tyr-TicΨ[CH₂NH]Cha-Phe-OHδOR AntagonistEnhanced δOR affinity/selectivity
Tyr-Tic-NH-CH₂-Ph derivativesH-Tyr-Tic-NH-X (X = arylalkyl)δOR AgonistDiscovery of potent, selective δOR dipeptide agonists
DIPP-NH₂[Ψ]H-Dmt-TicΨ[CH₂NH]Phe-Phe-NH₂Mixed μOR Agonist / δOR AntagonistAnalgesia with reduced tolerance/dependence in models
H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-NH₂H-Dmt-Tic-(2R,3S)-β-methyl-β-cyclohexyl-Ala-Phe-NH₂Mixed μOR Agonist / δOR Antagonist (Presumed)Incorporation of β-methylated unnatural amino acid (β-MeCha)

The compound H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH₂ represents a direct evolution within this lineage. It builds upon the potent mixed-profile H-Dmt-Tic scaffold and incorporates the unnatural amino acid (2R,3S)-β-methyl-β-cyclohexylalanine (β-MeCha) in position 3, followed by Phe-NH₂ at the C-terminus. This strategic modification aims to leverage the steric and conformational effects of β-methylation to enhance receptor interaction, selectivity, and metabolic stability.

Significance of β-Methylated Unnatural Amino Acids in Peptide Design

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptidomimetic design, addressing the inherent limitations of natural peptides, such as poor metabolic stability, conformational flexibility, and suboptimal pharmacokinetics. Among the diverse classes of ncAAs, β-methylated amino acids hold particular significance due to their profound impact on peptide structure and function [7] [10].

  • Conformational Restriction: Methyl substitution at the β-carbon atom introduces a chiral center and significantly restricts the conformational flexibility of the amino acid side chain (rotamer restriction). This constraint favors specific side chain orientations and reduces the entropic penalty upon binding to the target receptor. The stereochemistry of the β-methyl group ((2R,3S) in β-MeCha) is crucial, as it dictates the preferred spatial orientation of the bulky cyclohexyl group relative to the peptide backbone [7]. This pre-organization can dramatically enhance binding affinity and selectivity for the target receptor (delta opioid receptor in this context) by better matching the receptor's binding pocket topology.
  • Enhanced Metabolic Stability: The β-methyl group acts as a steric shield, providing substantial protection against enzymatic degradation. Peptidases, particularly those like chymotrypsin that cleave adjacent to large hydrophobic residues (e.g., Phe, Cha), often struggle to accommodate the steric bulk introduced by the β-methyl group. This significantly hinders hydrolysis of the peptide bonds involving the modified residue and adjacent residues, leading to markedly improved plasma and tissue half-lives [7] [10].
  • Modulation of Lipophilicity and Membrane Permeability: The β-methyl substituent increases the overall lipophilicity of the amino acid and consequently the peptide. While high lipophilicity can be detrimental for solubility, it generally improves passive membrane permeability, a critical factor for central nervous system-active peptides like opioid receptor ligands. The cyclohexyl side chain in β-MeCha contributes significantly to this lipophilicity increase [7] [10].
  • Bulkier Hydrophobic Side Chains for Receptor Interaction: β-methylation allows for the creation of amino acids with sterically demanding hydrophobic side chains not found in nature. β-MeCha features a cyclohexyl group attached directly to the β-carbon. This bulky, aliphatic hydrophobic group is designed to engage in strong van der Waals interactions within deep hydrophobic pockets of the delta opioid receptor binding site, potentially leading to higher affinity and altered selectivity profiles compared to its non-methylated counterpart (Cha) or natural hydrophobic residues (Phe, Leu) [7].

Table 2: Impact of β-Methylation on Key Properties of Amino Acids and Peptides

PropertyEffect of β-MethylationConsequence for Peptide Therapeutics
Conformational FreedomDramatically reduces side chain rotameric states (rotamer restriction)Favors bioactive conformation; Reduces binding entropy penalty
Metabolic StabilitySterically hinders approach and catalysis by proteolytic enzymesIncreased plasma/tissue half-life; Improved oral bioavailability potential
LipophilicityIncreases logP of the residue and overall peptideEnhanced passive membrane permeability; Potential for CNS penetration
Hydrophobic InteractionEnables incorporation of sterically bulky, highly hydrophobic side chains (e.g., cyclohexyl)Potential for stronger binding to hydrophobic receptor pockets
Stereochemical ControlIntroduces new chiral center (β-carbon)Allows optimization of receptor fit through stereoisomer selection

In H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH₂, the incorporation of (2R,3S)-β-MeCha is a deliberate strategy to exploit these effects. Positioned critically within the peptide sequence (residue 3), this unnatural amino acid is expected to:

  • Conformationally lock the cyclohexyl side chain for optimal interaction with a hydrophobic subpocket within the delta opioid receptor binding site.
  • Shield the adjacent Tic²-β-MeCha³ and β-MeCha³-Phe⁴ peptide bonds from proteolytic cleavage, enhancing stability.
  • Contribute significantly to the overall lipophilicity, aiding blood-brain barrier penetration.
  • Provide a unique steric and hydrophobic profile designed to enhance delta opioid receptor affinity/antagonism and potentially refine the mu opioid receptor agonist/delta opioid receptor antagonist profile characteristic of the H-Dmt-Tic pharmacophore.

The specific stereochemistry (2R,3S) is chosen to present the cyclohexyl group in the spatial orientation predicted to maximize favorable contacts within the target receptor binding pockets, based on receptor modeling and structure-activity relationship data from related analogs [7] [10]. This compound exemplifies the rational application of unnatural amino acid chemistry to advance peptide-based drug discovery targeting therapeutically relevant G protein-coupled receptors like the delta opioid receptor.

Properties

Product Name

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2

IUPAC Name

2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C40H51N5O5

Molecular Weight

681.9 g/mol

InChI

InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36+/m0/s1

InChI Key

KIHHZGQBWZPIMS-FVTMYMNWSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.